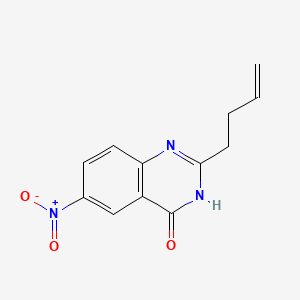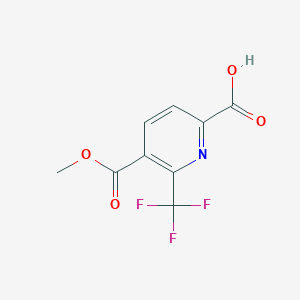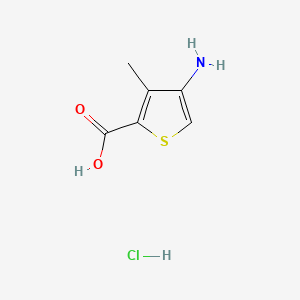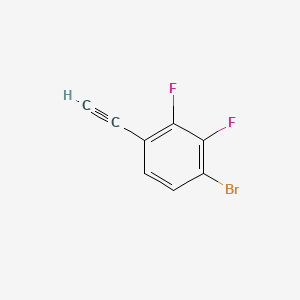
1-Bromo-4-ethynyl-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethynyl-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethynyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethynyl-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-ethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Formation of carbonyl compounds, alkanes, or alkenes.
Applications De Recherche Scientifique
1-Bromo-4-ethynyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-ethynyl-2,3-difluorobenzene exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethynyl-2,3-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4-Ethynyl-2,3-difluorobenzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
1-Bromo-2,3-difluorobenzene: Lacks the ethynyl group, limiting its use in coupling reactions.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H3BrF2 |
|---|---|
Poids moléculaire |
217.01 g/mol |
Nom IUPAC |
1-bromo-4-ethynyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
Clé InChI |
KNDZVNMYJDTNRU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=C(C=C1)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
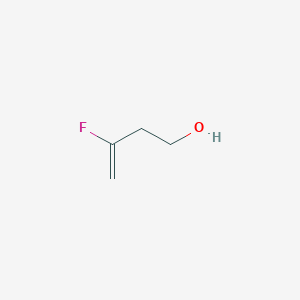
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
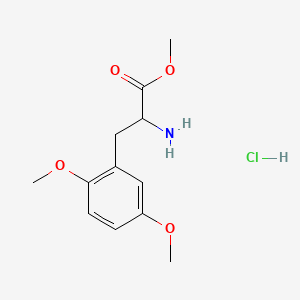
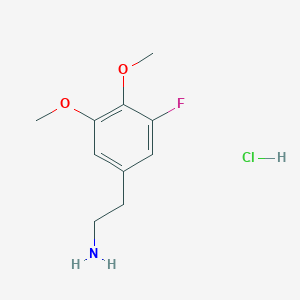
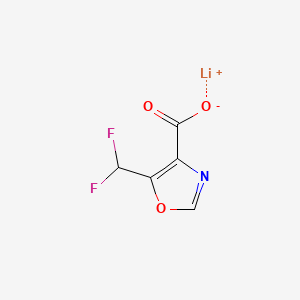

![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
amine, carbonic acid](/img/structure/B13463536.png)
